molecular formula C12H18O2 B3188647 1-Adamantyl acetate CAS No. 22635-62-7

1-Adamantyl acetate

Cat. No. B3188647
CAS RN: 22635-62-7
M. Wt: 194.27 g/mol
InChI Key: ZYLRDAOEBRPIGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Adamantyl acetate can be synthesized through various methods. One notable approach involves the autoacylation of 1-Adamantylacetic acid in trifluoroacetic anhydride, catalyzed by trifluoromethanesulfonic acid. This technique yields sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .

Scientific Research Applications

Chemical Reactions and Derivatives

  • Rearrangement in Chemical Synthesis : The rearrangement of 2-adamantyl derivatives, including 1-adamantyl acetate, during acetolysis, leads to the formation of unexpected products, indicating significant chemical stability challenges in adamantane chemistry (Storesund & Whiting, 1975).

  • Synthesis of Novel Compounds : Efficient synthesis methods have been developed for amino acid derivatives of 4-(1-adamantyl)benzoic acid, where 1-adamantyl acetate plays a crucial role. These derivatives are useful in the design of therapeutically active peptidomimetics (Krasnikov et al., 2004).

Radiolytic and Catalytic Properties

  • Radiolytic Reduction : Research demonstrates that γ-irradiation of 1-adamantyl acetate in the presence of certain chemicals can produce adamantane, highlighting its potential in radiolytic applications (Oka & Nakao, 1989).

  • Palladium-Catalyzed Functionalization : 1-Adamantyl acetate undergoes functionalization under specific conditions, such as in a trifluoroacetic acid solution of palladium acetate, transforming into 1-adamantyl trifluoroacetate. This demonstrates its reactivity and utility in catalysis (Beattie et al., 1991).

Biochemical Research

  • Enzymatic Oxidation Studies : The use of directing groups, such as acetate, enhances the efficiency and selectivity of enzymatic oxidation processes in adamantane frameworks. 1-Adamantyl acetate's conversion into various hydroxylated products showcases its biochemical relevance (Sarkar et al., 2016).

  • Reactivity with Acetonitrile : The reaction of 1-adamantyl acetate with acetonitrile produces a variety of novel compounds, indicating its reactivity and potential for creating new chemical entities (Shiryaev et al., 2015).

Material Science and Engineering

  • Synthesis of Polymeric Materials : 1-Adamantyl acetate can serve as a building block for polymers, as evidenced by research on materials like (1-adamantyl)methyl glycidyl ether, demonstrating its potential in material science applications (Moers et al., 2014).

properties

IUPAC Name

1-adamantyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-8(13)14-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLRDAOEBRPIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315774
Record name 1-Adamantyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantyl acetate

CAS RN

22635-62-7
Record name 1-Adamantyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22635-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Adamantyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a flask, 1 mmole of adamantane, 0.05 mmole of N-hydroxyphthalimide, 15 mmole of nitrogen dioxide (NO2), 1 ml of acetonitrile and 2 ml of trifluoromethylbenzene were added and stirred for 5 hours at 60° C. in an atmosphere of oxygen. The reaction products were analyzed by gas chromatography, and, as a result, the conversion of adamantane was 90%, and nitroadamantane (yield 73%), adamantanol (yield 2%), acetyloxyadamantane (yield 1%) and adamantanone (yield 3%) were formed.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73%
Yield
2%

Synthesis routes and methods II

Procedure details

Into a flask, 1 mmole of adamantane, 0.1 mmole of N-hydroxyphthalimide, 6 ml of benzonitrile and 1 ml of acetic acid were added to mix and the flask was equipped with a gas bag (about 1L) of nitrogen monoxide NO. The mixture was reacted for 20 hours at 100° C. with stirring. The reaction products were analyzed by gas chromatography, and, as a result, the conversion of adamantane was 92%, and 1-benzoylaminoadamantane (yield 65%), 1-adamantanol (yield 7%), 1-nitroadamantane (yield 6%), 1-acetyloxyadamantane (yield 2%) and 2-adamantanone (yield 2%) were formed.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
nitrogen monoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Into a flask, 1 mmole of adamantane, 0.1 mmole of N-hydroxyphthalimide, 15 mmole of nitrogen dioxide (NO2) and 3 ml of acetic acid were added and stirred for 5 hours at 60° C. in an atmosphere of oxygen. The reaction products were analyzed by gas chromatography, and, as a result, the conversion of adamantane was. 96%, and nitroadamantane (yield 75%), adamantanol (yield 1%), acetyloxyadamantane (yield 5%) and adamantanone (yield 4%) were formed.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%
Yield
1%
Yield
4%

Synthesis routes and methods IV

Procedure details

A mixture of 10 mmole of adamantane, 1 mmole of NHPI, 0.05 mmole of cobalt(II) acetylacetonato (Co(AA)2) and 25 mL of acetic acid was stirred for 6 hours at 75° C. under an oxygen atmosphere to give 1-acetyloxyadamantane and 1,3-diacetyloxyadamantane.
Quantity
10 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.05 mmol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
MR Sarkar, EA Hall, S Dasgupta, SG Bell - ChemistrySelect, 2016 - Wiley Online Library
… The CYP101B1 catalysed oxidation of 1-adamantyl methyl ketone, and methyl 2-(1-adamantyl acetate), were more active generating a majority of the 4-hydroxy metabolite. Substrate …
T Barber, L Ball - Organic Syntheses, 2021 - nottingham-repository.worktribe.com
… , the apparatus is returned to atmospheric pressure, and the purified material is transferred to a preweighed storage vial by gentle warming with a heat gun, giving 1-adamantyl acetate 2 …
AL Schwartz, S Moon - The Journal of Organic Chemistry, 1975 - ACS Publications
… sample of 1adamantyl acetate. Although we were aware … 3chloro-1 -adamantyl acetate(2) with the anticipated 1-ada… Like adamantane, 1-adamantyl acetate underwent chlorination …
Number of citations: 6 pubs.acs.org
AK Shiryaev, RS Belen´ kaya, VA Shiryaev… - Russian Chemical …, 2015 - Springer
Methyl adamantane-1-carboxylate and methyl (1-adamantyl)acetate react with acetonitrile in the presence of sodium hydride to give 3-(1-adamantyl)-3-oxopropanenitrile and 4-(1-…
Number of citations: 1 link.springer.com
NA Marron, JE Gano - Synthetic Communications, 1977 - Taylor & Francis
… reaction to form lY2-disubstituted adamantanes is, in fact, a general process for these systems was shown by the fact that esters 1-adamantyl trifluoroacetate, &, and 1-adamantyl acetate…
Number of citations: 6 www.tandfonline.com
J Sabo, J Hiti, RC Fort Jr - The Journal of Organic Chemistry, 1974 - ACS Publications
… 1adamantanol and 1-adamantyl acetate.We must conclude that intermolecularhydride transfer is not an important reaction pathway in deamination, and therefore that the earlier …
Number of citations: 2 pubs.acs.org
NA Marron - 1977 - search.proquest.com
have been used, the quality is heavily dependent upon the quality of the original Page 1 LGGLGGGGGGGG GGG LLLLLL This material was produced from a microfilm copy of the …
Number of citations: 2 search.proquest.com
JL Adcock, H Zhang - The Journal of Organic Chemistry, 1996 - ACS Publications
… 1-Adamantyl acetate is therefore a good precursor for F-1-adamantanol (3). During the workup of the reaction mixture, two major products, 1-F-adamantyl trifluoroacetate (1) and 1-[2-…
Number of citations: 8 pubs.acs.org
D Lenoir, RE Hall, PVR Schleyer - Journal of the American …, 1974 - ACS Publications
… detected along with 0.03% of a material whose structure could not be established, but which was not 4-endo-protoadamantyl acetate (XI-OAc), 1-adamantyl acetate, or 7-acetoxy…
Number of citations: 74 pubs.acs.org
SP Elangovan, K Inoue, T Okubo… - Industrial & …, 2007 - ACS Publications
… In the presence of chloroacetic acid solvent, 1-AdOH forms 1-adamantyl acetate (1-AdOAc) and equilibrium is established between 1-AdOH and formed 1-AdOAc. This results in the …
Number of citations: 6 pubs.acs.org

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